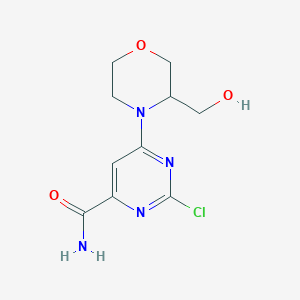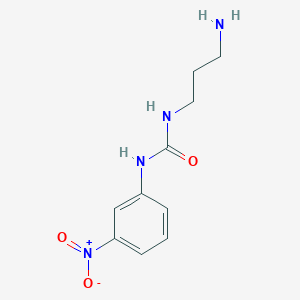![molecular formula C13H6N2O2S B8341535 4-[(5-Nitro-thien-2-yl)ethynyl]benzonitrile](/img/structure/B8341535.png)
4-[(5-Nitro-thien-2-yl)ethynyl]benzonitrile
Overview
Description
4-[(5-Nitro-thien-2-yl)ethynyl]benzonitrile is an organic compound that features a benzene ring substituted with a nitrile group and a thienyl group that is further substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Nitro-thien-2-yl)ethynyl]benzonitrile typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often involve the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
the principles of green chemistry, such as the use of ionic liquids as solvents and catalysts, can be applied to improve the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Nitro-thien-2-yl)ethynyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can engage in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide in methanol can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield various substituted benzonitriles.
Scientific Research Applications
4-[(5-Nitro-thien-2-yl)ethynyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of hydrogen bond formation.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[(5-Nitro-thien-2-yl)ethynyl]benzonitrile involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ethynyl group can form covalent bonds with other molecules. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Ethynylbenzonitrile: Similar structure but lacks the nitro group.
5-Nitro-2-thienyl derivatives: Compounds with similar thienyl and nitro groups but different substituents on the benzene ring.
Uniqueness
4-[(5-Nitro-thien-2-yl)ethynyl]benzonitrile is unique due to the combination of its nitro, thienyl, and ethynyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research .
Properties
Molecular Formula |
C13H6N2O2S |
|---|---|
Molecular Weight |
254.27 g/mol |
IUPAC Name |
4-[2-(5-nitrothiophen-2-yl)ethynyl]benzonitrile |
InChI |
InChI=1S/C13H6N2O2S/c14-9-11-3-1-10(2-4-11)5-6-12-7-8-13(18-12)15(16)17/h1-4,7-8H |
InChI Key |
JALIUJGYVINREX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(S2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,8-Dibromo-6H-benzo[c]chromen-6-one](/img/structure/B8341479.png)
![N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride](/img/structure/B8341483.png)


![3-Bromo-4-methoxy-thieno[3,2-c]pyridine](/img/structure/B8341507.png)
![[4-(Trifluoromethyl)-1H-imidazol-1-yl]acetic acid ethyl ester](/img/structure/B8341519.png)





